trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid

Description

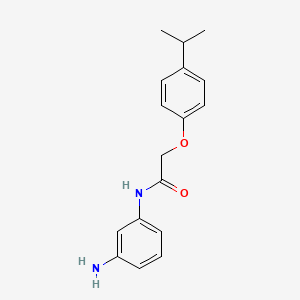

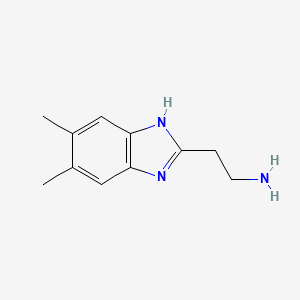

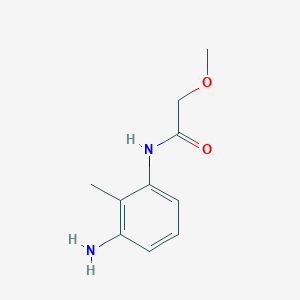

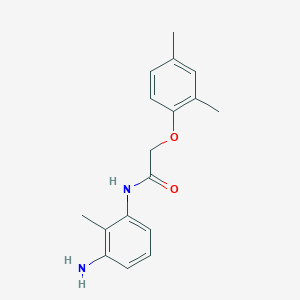

“trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H24N2O4 . It is used in various chemical reactions and has a molecular weight of 320.39 .

Molecular Structure Analysis

The molecular structure of “trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid” is defined by its IUPAC name (3R,4S)-1-benzyl-4-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylic acid . The InChI code provides a detailed description of its structure .Chemical Reactions Analysis

The chemical reactions involving “trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid” are complex and depend on the specific conditions and reactants used . The compound plays a role in various chemical reactions due to its pyrrolidine ring .Physical And Chemical Properties Analysis

“trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid” is a solid at room temperature . The compound should be stored at refrigerated temperatures .Scientific Research Applications

Synthesis and Stereochemistry : Wright et al. (2008) discussed the synthesis and assignment of absolute configuration of a related compound, trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC). They explored its synthesis and separation of enantiomers, contributing to the understanding of the stereochemistry of similar compounds (Wright et al., 2008).

Peptidomimetics Synthesis : Krishnamurthy et al. (2014) reported the synthesis of derivatives from 2-amino-4-pentenoic acid (allylglycine) involving Boc protection. The study highlights the use of Boc-protected amino acids in generating compounds with potential applications in peptidomimetics (Krishnamurthy et al., 2014).

Oligomer Synthesis : Lucarini and Tomasini (2001) synthesized oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from a related compound, benzyl-N-Boc-(3R)-aminobutanoate. Their work contributes to the development of new classes of pseudoprolines and foldamers (Lucarini & Tomasini, 2001).

Novel Amino Acid Synthesis : Pascal et al. (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, highlighting the importance of Boc protection in the synthesis of novel amino acids for use in pseudopeptide synthesis (Pascal et al., 2000).

Stereoisomer Synthesis : Bunnage et al. (2004) achieved the diastereoselective synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, utilizing a methodology that could be applicable to the synthesis of other similar compounds (Bunnage et al., 2004).

Peptide Building Block Synthesis : Berkessel et al. (2002) reported on the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, demonstrating the role of Boc protection in the synthesis of important peptide components (Berkessel et al., 2002).

properties

IUPAC Name |

(3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJFVIAIJBWDBL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592070 | |

| Record name | (3S,4R)-1-Benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid | |

CAS RN |

628725-28-0 | |

| Record name | rel-(3R,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628725-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-1-Benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

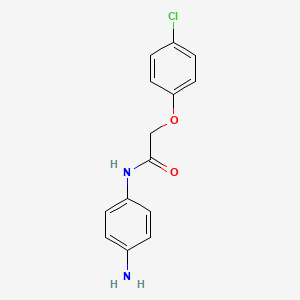

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

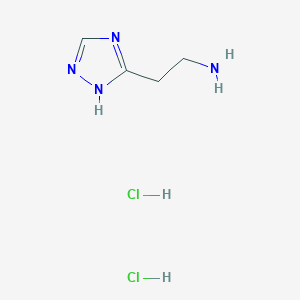

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)